2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide
Overview
Description
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C26H29ClN2O3 and its molecular weight is 453.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.1866705 g/mol and the complexity rating of the compound is 672. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity and Chemical Structure Relationships
- A study described a series of compounds including 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, related to the queried chemical, analyzed for biological activity against mycobacterial, bacterial, and fungal strains. These compounds also demonstrated inhibition of photosynthetic electron transport in spinach chloroplasts. This suggests potential applications in antimicrobial and agricultural research contexts (Imramovský et al., 2011).
Polymer Applications
- Research on electroactive aromatic polyamides and polyimides incorporating adamantylphenoxy-substituted triphenylamine units, which are structurally similar to the compound , indicated their utility in creating transparent, strong films with good mechanical properties and stability. These polymers found applications in areas requiring materials with specific electroactive and mechanical properties (Hsiao et al., 2009).
Synthesis and Applications of Adamantane Derivatives
- The synthesis of novel adamantane derivatives, including benzimidazole-carboxamide and oxadiazole derivatives, was explored. These compounds, related to the queried chemical, have potential applications in medicinal chemistry, highlighting the versatility of adamantane as a core structure in drug design (Soselia et al., 2020).
Electrochemical and Electrochromic Properties
- Another study focused on polyamides and polyimides with adamantane moieties, examining their solubility, thermal stability, and electrochemical properties. These findings are significant for the development of materials with specific electrochromic characteristics, potentially useful in display technologies and sensors (Kung et al., 2009).
Anticonvulsant Activity of Similar Compounds
- Although not directly related to the exact chemical structure, research on enaminones with structural similarities showed anticonvulsant properties. This suggests potential therapeutic applications of similar compounds in neurology and pharmacology (Scott et al., 1993).
Properties
IUPAC Name |
2-[2-(1-adamantylamino)-2-oxoethoxy]-N-(3-chloro-4-methylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O3/c1-16-6-7-20(11-22(16)27)28-25(31)21-4-2-3-5-23(21)32-15-24(30)29-26-12-17-8-18(13-26)10-19(9-17)14-26/h2-7,11,17-19H,8-10,12-15H2,1H3,(H,28,31)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKDBAVHDPURQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2OCC(=O)NC34CC5CC(C3)CC(C5)C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.